molecular formula C22H20ClFN4O4S2 B2655023 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride CAS No. 1216456-74-4

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride

Cat. No. B2655023
M. Wt: 522.99
InChI Key: MNNXJSAFLOWXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H20ClFN4O4S2 and its molecular weight is 522.99. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 4-fluorobenzo[d]thiazole with 2-bromoethylmorpholine to form the intermediate, which is then reacted with 5-nitrobenzo[b]thiophene-2-carboxylic acid to yield the final product.

Starting Materials
4-fluorobenzo[d]thiazole, 2-bromoethylmorpholine, 5-nitrobenzo[b]thiophene-2-carboxylic acid, Hydrochloric acid, Diethyl ether, Sodium hydroxide, Sodium bicarbonate, Methanol, Chloroform

Reaction
Step 1: 4-fluorobenzo[d]thiazole is reacted with sodium hydroxide and diethyl ether to form the sodium salt of the compound., Step 2: The sodium salt is then reacted with 2-bromoethylmorpholine in methanol to form the intermediate., Step 3: 5-nitrobenzo[b]thiophene-2-carboxylic acid is reacted with thionyl chloride and methanol to form the corresponding acid chloride., Step 4: The acid chloride is then reacted with the intermediate in the presence of triethylamine and chloroform to yield the final product., Step 5: The final product is then treated with hydrochloric acid and sodium bicarbonate to form the hydrochloride salt of the compound.

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O4S2.ClH/c23-16-2-1-3-18-20(16)24-22(33-18)26(7-6-25-8-10-31-11-9-25)21(28)19-13-14-12-15(27(29)30)4-5-17(14)32-19;/h1-5,12-13H,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNXJSAFLOWXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride

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